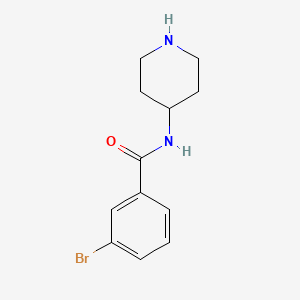

3-Bromo-N-(piperidin-4-yl)benzamide

Description

3-Bromo-N-(piperidin-4-yl)benzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the benzene ring and a piperidin-4-yl group attached to the amide nitrogen. Bromine’s electronegativity and steric bulk may enhance binding specificity, while the piperidine ring’s conformational flexibility could influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula |

C12H15BrN2O |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

3-bromo-N-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |

InChI Key |

ZXBWMPLWUNTTFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine at the 3-position (target compound) balances lipophilicity and steric bulk, whereas hydroxyl (3a) or methoxy groups (18) increase polarity .

Amine Group Variations :

- Piperidin-4-yl (target) offers conformational flexibility and basicity, while pyridinyl (36) enables π-π stacking .

- Sulfonylpiperidinyl (18) introduces strong polarity, reducing membrane permeability compared to the target compound .

Extended aromatic systems (e.g., ZINC33268577) may improve affinity for kinases or GPCRs but reduce solubility .

Preparation Methods

Carboxylic Acid Activation and Coupling

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Coupling Agents | EDCI, HATU | Efficient activation of carboxylic acid |

| Solvents | DMF, DCM, Cyclopentyl methyl ether (CPME) | CPME used for green chemistry approaches |

| Atmosphere | Nitrogen (N₂) | Prevents oxidation and moisture interference |

| Temperature | Room temperature to 50°C | Controlled to optimize yield |

| Reaction Time | Several hours (varies 10–50 hours in some cases) | Monitored by TLC or HPLC |

Catalytic Palladium-Mediated Coupling

For advanced synthetic routes involving palladium-catalyzed cross-coupling reactions, the following conditions are reported:

- Catalyst: Tris(dibenzylideneacetone) dipalladium(0) [Pd₂(dba)₃]

- Ligand: Bis-diphenylphosphanyl-dimethyl-9H-xanthene (Xantphos)

- Base: Sodium tert-butoxide (t-BuONa)

- Solvent: Typically polar aprotic solvents

- Temperature: Elevated temperatures (50–80°C)

- Reaction Type: Palladium-catalyzed amination or amidation to introduce the piperidin-4-yl moiety onto the bromobenzene derivative.

Purification and Characterization

Purification: Typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or recrystallization from suitable solvents.

Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Fourier Transform Infrared Spectroscopy (FTIR).

Drying: Final products are dried under vacuum over anhydrous silica gel to ensure removal of residual solvents and moisture.

Comparative Data Table of Key Preparation Parameters

| Aspect | Method 1: Coupling with EDCI/HATU | Method 2: Pd-Catalyzed Coupling (Two-Step) | Method 3: One-Pot Pd-Catalyzed Protocol |

|---|---|---|---|

| Starting Materials | 3-Bromobenzoic acid + Piperidin-4-amine | Protected piperidine derivative + 3-bromobenzonitrile or bromobenzamide | Same as Method 2 but without intermediate isolation |

| Activation | Carbodiimide coupling agents | Pd catalyst + phosphine ligand | Pd catalyst + phosphine ligand |

| Solvent | DMF, DCM, CPME | Polar aprotic solvents | Polar aprotic solvents |

| Atmosphere | Nitrogen | Nitrogen | Nitrogen |

| Temperature | Room temp to 50°C | 50–80°C | 50–80°C |

| Reaction Time | Several hours (varies) | Several hours | Several hours |

| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization | Column chromatography or recrystallization |

| Yield Optimization | Catalyst screening, green solvents | Base and ligand optimization | Reaction monitoring with PAT (Process Analytical Technology) |

Research Findings and Optimization Notes

Yield Optimization: Screening of palladium catalysts and ligands can significantly improve yields and selectivity, particularly maintaining the bromine substituent during coupling.

Green Chemistry Considerations: Replacement of DMF with biodegradable solvents such as cyclopentyl methyl ether enhances sustainability without compromising reaction efficiency.

Real-Time Monitoring: Use of FTIR and HPLC as PAT tools allows dynamic adjustment of reaction parameters, improving reproducibility and scalability.

Protecting Group Strategies: Use of Boc or CBZ protecting groups on the piperidine nitrogen prevents side reactions and facilitates purification.

Reaction Times: Depending on the method and scale, reaction times range from 10 to 50 hours, with stirring and reflux conditions employed for some steps.

Q & A

Q. Advanced: How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Use Pd-based catalysts for bromo-substitution retention during coupling .

- Green chemistry : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability .

- Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or HPLC to adjust conditions dynamically .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. Advanced: How to resolve overlapping signals in NMR spectra?

- 2D NMR (COSY, HSQC) : Resolve piperidine conformers or aromatic proton coupling .

- Variable temperature NMR : Identify dynamic rotational barriers in the amide bond .

Basic: What biological targets are associated with this compound?

Methodological Answer:

Q. Advanced: How to validate target engagement in cellular models?

- CRISPR knockouts : Generate bacterial strains lacking acps-pptase to confirm target-specific growth inhibition .

- Thermal proteome profiling (TPP) : Identify off-target binding in proteome-wide studies .

Basic: What structural features influence its bioactivity?

Methodological Answer:

- Bromo substituent : Enhances electrophilicity for covalent binding to cysteine residues in enzymes .

- Piperidine ring : Modulates solubility and membrane permeability via pH-dependent protonation .

Q. Advanced: How to design analogs for improved potency?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Ring modifications : Replace piperidine with morpholine or azetidine to alter pharmacokinetics .

Basic: How to develop an HPLC method for purity analysis?

Methodological Answer:

Q. Advanced: How to validate method robustness per ICH guidelines?

- Forced degradation studies : Expose the compound to heat (80°C), acid (0.1M HCl), and light to identify degradation products .

- Linearity and LOD/LOQ : Establish calibration curves (R² > 0.999) with LOD < 0.1% .

Basic: What are its stability profiles under different storage conditions?

Methodological Answer:

- Short-term stability : Store at -20°C in desiccated, amber vials to prevent hydrolysis .

- Accelerated testing : 40°C/75% RH for 4 weeks; monitor via HPLC for degradation .

Q. Advanced: How to identify degradation pathways?

- LC-MS/MS : Characterize oxidative (e.g., bromine loss) or hydrolytic (amide cleavage) products .

Basic: How to determine its crystal structure?

Methodological Answer:

Q. Advanced: How to analyze π-stacking interactions in the lattice?

Advanced: What computational methods predict its binding modes?

- Molecular docking (AutoDock Vina) : Simulate binding to acps-pptase (PDB: 3TNG) with a focus on bromine–cysteine interactions .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Advanced: How to assess in vivo pharmacokinetics?

- Rodent studies : Administer IV/PO doses (10 mg/kg); collect plasma for LC-MS/MS analysis of t₁/₂, Cₘₐₓ, and bioavailability .

- Tissue distribution : Radiolabel the compound with ¹⁸F for PET imaging .

Advanced: How to resolve contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.